molecular formula C6H7Cl2NO3S B2907723 2-Amino-5-chlorobenzenesulfonic acid hydrochloride CAS No. 2368872-22-2

2-Amino-5-chlorobenzenesulfonic acid hydrochloride

Cat. No.: B2907723
CAS No.: 2368872-22-2
M. Wt: 244.09
InChI Key: IWCXIYLZXKUELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chlorobenzenesulfonic acid hydrochloride is an organic compound with the molecular formula C6H7Cl2NO3S. It is a pale gray solid that is soluble in methanol and is commonly used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chlorobenzenesulfonic acid hydrochloride typically involves the chlorination of 2-Aminobenzenesulfonic acid. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of chlorination and prevent over-chlorination .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the use of high-purity reagents and solvents to minimize impurities in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorobenzenesulfonic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chlorobenzenesulfonic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorobenzenesulfonic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzenesulfonic acid
  • 2-Amino-6-chlorobenzenesulfonic acid
  • 2-Amino-5-bromobenzenesulfonic acid

Uniqueness

2-Amino-5-chlorobenzenesulfonic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and chloro groups on the benzene ring allows for versatile chemical reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-amino-5-chlorobenzenesulfonic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S.ClH/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCXIYLZXKUELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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